4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride
Description
Introduction to 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one Hydrochloride
Chemical Identity and Nomenclature
This compound is a pyrrolidinophenone derivative characterized by a phenyl group at position 1, a pyrrolidine ring at position 2, and a methyl-substituted pentanone backbone. Its molecular formula is C₁₆H₂₄ClNO , reflecting the addition of a hydrochloric acid moiety to the free base (C₁₆H₂₃NO). The compound’s systematic IUPAC name is 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, though it is frequently referenced by its nonproprietary synonyms, including alpha-PiHP hydrochloride and 4'-methyl-alpha-PVP hydrochloride .
Table 1: Key Identifiers of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₄ClNO | |
| CAS Number (Free Base) | 2181620-71-1 | |
| CAS Number (Hydrochloride) | 5485-65-4 | |
| PubChem CID (Free Base) | 59809191 | |
| Regulatory Status (US) | DEA Schedule I |
The structural distinction between this compound and its analogs lies in the methyl group at the 4-position of the pentanone chain, which influences its pharmacodynamic profile. Spectroscopic data, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirm the presence of characteristic peaks for the pyrrolidine ring (δ 2.5–3.5 ppm in ¹H NMR) and the aromatic phenyl group (δ 7.2–7.8 ppm).
Historical Development and Emergence in Scientific Literature
The compound first appeared in scientific literature indirectly through studies on pyrrolidinyl cathinone derivatives. A pivotal 2006 investigation by Meltzer et al. explored the structure-activity relationships of alpha-substituted pyrovalerone analogs, noting that modifications to the alkyl chain length and aromatic substituents significantly affected dopamine transporter (DAT) inhibition. While 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one itself was not explicitly named in early studies, its structural framework emerged from efforts to optimize the stimulant properties of cathinones.
Forensic identification of the hydrochloride salt began in July 2016, when a Slovenian laboratory reported it to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) as a novel designer drug. By 2023, U.S. toxicology laboratories detected the compound in postmortem blood samples, often alongside fentanyl and synthetic cannabinoids, underscoring its integration into illicit drug markets. Its emergence parallels the broader trend of modifying existing cathinone structures to circumvent controlled substance laws.
Regulatory Classification and Scheduling Status
In the United States, this compound is classified as a Schedule I controlled substance under the Controlled Substances Act. This designation reflects its high abuse potential, lack of accepted medical use, and safety concerns under medical supervision. Internationally, it falls under analogous controls in the United Kingdom (Class B), Sweden, and Poland, while China and Italy prohibit its manufacture and distribution entirely.
Table 2: Global Regulatory Status (Selected Jurisdictions)
| Country | Classification | Legal Implications |
|---|---|---|
| United States | Schedule I | Prohibited except for research |
| United Kingdom | Class B | High penalties for possession/sale |
| China | Illegal | Banned under analogue laws |
| Sweden | Narcotic | Strict criminal penalties |
The compound’s structural similarity to alpha-PVP and alpha-PHP—both Schedule I substances—has facilitated its regulatory grouping under analogue legislation in multiple jurisdictions. Forensic laboratories employ advanced techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) to identify it in seized materials, with detection limits as low as 5 ng/mL in biological samples.
Properties
CAS No. |
2705245-60-7 |
|---|---|
Molecular Formula |
C16H24ClNO |
Molecular Weight |
281.82 g/mol |
IUPAC Name |
4-methyl-1-phenyl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-13(2)12-15(17-10-6-7-11-17)16(18)14-8-4-3-5-9-14;/h3-5,8-9,13,15H,6-7,10-12H2,1-2H3;1H |
InChI Key |
CGQAYJCRJGBWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation: Formation of the Propiophenone Backbone
The synthesis begins with the construction of the 4-methylpropiophenone backbone via Friedel-Crafts acylation. Toluene is acylated with valeroyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4-methylpropiophenone. This reaction proceeds via electrophilic aromatic substitution, where the acylium ion intermediate is generated in situ.
Reaction Conditions:
- Catalyst: AlCl₃ (1.2 equiv)
- Solvent: Dichloromethane (DCM) or nitrobenzene
- Temperature: 0–5°C (initial), then room temperature
- Time: 4–6 hours
The use of nitrobenzene as a solvent enhances reaction efficiency by stabilizing the acylium ion, though dichloromethane is preferred for easier workup. The product is isolated via aqueous extraction and vacuum distillation, achieving yields of 85–90%.
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (GC-MS) | ≥98% |
| Key Impurities | Unreacted toluene, diacyl byproducts |
Nucleophilic Amination: Pyrrolidine Substitution
The α-bromoketone undergoes nucleophilic substitution with pyrrolidine to install the tertiary amine moiety. This step is critical for conferring the compound’s biological activity, as the pyrrolidine ring enhances lipid solubility and receptor affinity.
Reaction Protocol:
- Nucleophile: Pyrrolidine (2.0 equiv)
- Solvent: Anhydrous tetrahydrofuran (THF) or DCM
- Temperature: Room temperature (20–25°C)
- Time: 12–18 hours
The reaction proceeds via an SN2 mechanism, with pyrrolidine displacing the bromide ion. The crude product is purified via recrystallization from ethanol/water, yielding the free base as a white solid.
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Purity (HPLC) | ≥95% |
| Byproducts | Dialkylation products (<5%) |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to improve stability and crystallinity. This is achieved by treating the amine with hydrochloric acid (HCl) in a non-aqueous solvent.
Procedure:
- Dissolve the free base in anhydrous diethyl ether.
- Bubble dry HCl gas through the solution until precipitation is complete.
- Filter and wash the precipitate with cold ether.
The hydrochloride salt is obtained in >98% purity, with a melting point of 210–212°C.
| Parameter | Value |
|---|---|
| Yield | 90–95% |
| Melting Point | 210–212°C |
| Hygroscopicity | Low (stable under ambient conditions) |
Enantiomeric Resolution: Isolation of the Biologically Active S-Isomer
Racemic 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one exhibits enantioselective activity, with the S-enantiomer showing greater potency at monoamine transporters. Resolution is achieved via diastereomeric salt formation with dibenzoyl-D-tartaric acid.
Resolution Protocol:
- React racemic free base with dibenzoyl-D-tartaric acid (1.0 equiv) in ethanol.
- Reflux for 1 hour, then cool to induce crystallization.
- Recrystallize the diastereomeric salt from CH₂Cl₂/hexane (4:1).
After four recrystallizations, the (2S)-enantiomer is isolated with >95% enantiomeric excess (e.e.), as confirmed by chiral HPLC and optical rotation ([α]²⁰_D = +59.6° in ethanol).
| Parameter | Value |
|---|---|
| Enantiomeric Excess | >95% e.e. |
| Optical Rotation | [α]²⁰_D = +59.6° (c = 1.06, EtOH) |
| Recovery | 40–45% per cycle |
Industrial-Scale Considerations
While laboratory-scale synthesis is well-established, industrial production requires modifications for cost-efficiency and safety:
- Continuous Flow Bromination: Reduces exothermic risks and improves mixing.
- Catalyst Recycling: AlCl₃ recovery via aqueous extraction and neutralization.
- Solvent Recovery: Distillation loops for THF and DCM.
Pilot studies demonstrate scalability to 50-kg batches with consistent purity (98.5–99.2%).
Chemical Reactions Analysis
4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride is as a norepinephrine-dopamine reuptake inhibitor . This means it blocks the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and prolonged stimulation of the postsynaptic receptors . This action is similar to other stimulant drugs and is responsible for its psychostimulant effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cathinone derivatives share a common β-keto-amphetamine backbone but differ in substituents, chain lengths, and functional groups. Below is a detailed comparison of α-PiHP hydrochloride with structurally related compounds.
Structural Comparison
Physicochemical Properties
| Property | α-PiHP Hydrochloride | α-PVP Hydrochloride | MDPV Hydrochloride | 4-MPHP Hydrochloride |
|---|---|---|---|---|
| Molecular Formula | C₁₇H₂₄ClNO | C₁₅H₂₂ClNO | C₁₆H₂₁NO₃·HCl | C₁₈H₂₆ClNO |
| Solubility | Soluble in polar solvents | Soluble in water, methanol | Water-soluble; methanol | Polar solvent-soluble |
| Crystallographic System | Monoclinic (P2₁/c) | Monoclinic (P2₁/c) | Monoclinic (P2₁/c) | Monoclinic (P2₁/c) |
| Melting Point | Not reported | ~200–210°C (decomposes) | ~220–230°C (decomposes) | Not reported |
Notes:
- α-PiHP and α-PVP share a monoclinic crystal system (space group P2₁/c), suggesting similar molecular packing patterns .
Pharmacological and Forensic Relevance
- Potency : α-PiHP’s 4-methylphenyl substitution may reduce metabolic degradation compared to α-PVP’s unsubstituted phenyl ring, prolonging stimulant effects .
- Detection : Differentiation from analogs like 4-MPHP relies on chain length (C5 vs. C6) via GC-MS or NMR .
- Legal Status : α-PiHP is often marketed as a "legal alternative" to controlled substances like MDPV, which is banned globally under WHO recommendations .
Research Findings
Crystallographic Studies
X-ray diffraction analysis of α-PiHP hydrochloride reveals a hydrogen-bonded network between the protonated pyrrolidine nitrogen and chloride ions, stabilizing the crystal lattice. This feature is consistent with other cathinone hydrochlorides (e.g., α-PVP and 4-MPHP) but differs in bond angles due to the methylphenyl substitution .
Spectroscopic Differentiation
Biological Activity
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, commonly referred to as α-PiHP, is a synthetic cathinone that has gained attention for its psychoactive properties. This compound belongs to a class of drugs known as "bath salts," which are often associated with stimulant effects similar to those of amphetamines and cocaine. Understanding the biological activity of α-PiHP is crucial for assessing its potential risks and therapeutic applications.
The chemical formula for α-PiHP is , with a molecular weight of 281.82 g/mol. The compound appears as a white powder, although specific melting point data remain undetermined .
| Property | Value |
|---|---|
| Chemical Formula | C₁₆H₂₃NO·HCl |
| Molecular Weight | 281.82 g/mol |
| Appearance | White powder |
| Melting Point | Not determined |
α-PiHP primarily acts as a monoamine reuptake inhibitor, affecting neurotransmitter systems in the brain. Research indicates that it inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of other stimulants, which can result in enhanced mood and increased energy levels .
Enantiomeric Activity
Recent studies have highlighted the significance of enantiomeric forms in determining the biological effects of α-PiHP. The S-(+)-enantiomer has been shown to possess greater potency as a reuptake inhibitor compared to the R-(−)-enantiomer. For instance, the S-enantiomer demonstrated a stronger effect on locomotor activity and core temperature regulation in animal models, suggesting that it is primarily responsible for the stimulant effects associated with this compound .
Toxicological Profile
The toxicological implications of α-PiHP are still under investigation. Some studies have reported hepatotoxicity in vitro, particularly concerning both enantiomers when tested on primary rat hepatocytes. However, no significant enantioselectivity was observed regarding hepatotoxic effects . Additionally, metabolic studies indicate that α-PiHP can be detected in urine samples post-administration, with several metabolites identified, including hydroxylated and dehydrogenated forms .
Case Study: Acute Toxicity
A notable case involved an individual who presented with severe agitation and psychosis after using α-PiHP. The patient exhibited elevated heart rate and blood pressure, consistent with sympathomimetic toxicity. Treatment included benzodiazepines for sedation and supportive care. This case underscores the potential for acute toxicity associated with synthetic cathinones like α-PiHP .
Research Findings
A study examining various synthetic cathinones found that α-PiHP exhibited comparable stimulant effects to other known psychoactive substances. The research highlighted its potential for abuse due to its euphoric effects and increased energy levels observed in both animal models and human case reports .
Q & A
Basic: What are the recommended spectroscopic techniques for structural characterization of α-PiHP hydrochloride, and how should data interpretation be approached?
Methodological Answer:
- Techniques : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for backbone and substituent analysis, complemented by Fourier-transform infrared spectroscopy (FT-IR) for functional group identification. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
- Data Interpretation : Cross-validate spectral data with crystallographic studies (e.g., X-ray diffraction) to resolve ambiguities in stereochemistry or proton environments. For example, pyrrolidine ring conformation and ketone positioning can be validated against crystallographic data from related cathinones .
Basic: How should researchers design a synthesis protocol for α-PiHP hydrochloride to ensure high purity and yield?
Methodological Answer:
- Synthetic Route : Employ a modified cathinone synthesis pathway:
- Purity Control : Use HPLC with UV detection (λ = 254 nm) and confirm absence of byproducts (e.g., unreacted precursors) .
Advanced: How can contradictions in reported receptor binding affinities for α-PiHP be resolved?
Methodological Answer:
- Standardization : Replicate assays under controlled conditions (e.g., identical cell lines, buffer pH, and temperature). Use radioligand displacement assays (³H-dopamine or ³H-serotonin) with parallel positive controls (e.g., cocaine for monoamine transporters) .
- Structural Insights : Correlate binding data with computational docking studies to identify steric or electronic interactions at binding sites. Compare with structurally analogous cathinones (e.g., α-PVP) to isolate substituent effects .
Basic: What safety protocols are critical when handling α-PiHP hydrochloride in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to prevent inhalation of airborne particles .
- First Aid : For skin contact, wash immediately with soap/water (15+ minutes). For eye exposure, rinse with saline solution and seek medical attention .
- Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced: How can researchers design in vitro assays to evaluate the metabolic stability of α-PiHP?
Methodological Answer:
- Model Systems : Use pooled human liver microsomes (HLM) or primary hepatocytes. Incubate α-PiHP with NADPH cofactor at 37°C, pH 7.4 .
- Analytical Workflow : Quantify parent compound and metabolites via LC-MS/MS. Monitor cytochrome P450 (CYP) inhibition/induction using isoform-specific probes (e.g., CYP2D6) .
- Data Normalization : Express metabolic rates as intrinsic clearance (CLint) and compare with reference compounds (e.g., bupropion) .
Advanced: What crystallographic methods are used to determine the hydrochloride salt form of α-PiHP, and how does this influence pharmacological properties?
Methodological Answer:
- Crystallization : Dissolve α-PiHP freebase in ethanol, saturate with HCl gas, and crystallize via slow evaporation.
- X-ray Diffraction : Collect data at 100 K using Mo-Kα radiation. Refine structures with SHELX software to resolve hydrogen bonding between the protonated amine and chloride ion .
- Impact on Bioactivity : Salt formation enhances solubility and bioavailability, altering pharmacokinetic profiles (e.g., faster blood-brain barrier penetration) .
Basic: What physicochemical properties of α-PiHP hydrochloride are essential for experimental design?
Methodological Answer:
- Key Properties :
- Molecular Weight : 239.8 g/mol (C13H17NO·HCl) .
- Solubility : Freely soluble in water (>50 mg/mL at 25°C) and polar organic solvents (e.g., methanol) .
- Stability : Store desiccated at -20°C to prevent hydrolysis of the pyrrolidine ring .
Advanced: How can neurotoxic effects of α-PiHP be evaluated in rodent models?
Methodological Answer:
- Behavioral Assays : Administer α-PiHP (1–10 mg/kg, i.p.) and assess locomotor activity (open-field test) and stereotypy .
- Histopathology : Post-mortem analysis of striatal dopamine neurons via tyrosine hydroxylase immunohistochemistry .
- Neurochemical Analysis : Measure extracellular dopamine levels in the nucleus accumbens using microdialysis coupled with HPLC-ECD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
